molecular formula C23H25NO4S B12204829 (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

(4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone

Cat. No.: B12204829
M. Wt: 411.5 g/mol
InChI Key: KXKKQNBHDHWFNC-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone is a complex organic compound that features a piperidine ring, a benzyl group, and an oxathiin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the oxathiin ring. Common reagents and conditions include:

    Piperidine synthesis: Using cyclization reactions.

    Benzylation: Introducing the benzyl group via nucleophilic substitution.

    Oxathiin ring formation: Utilizing sulfur-containing reagents and cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the oxathiin ring.

    Reduction: Reduction reactions could target the carbonyl group or the oxathiin ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or peracids.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halides, nucleophiles, or electrophiles depending on the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound could be studied for its potential effects on cellular processes, enzyme inhibition, or receptor binding.

Medicine

Potential medicinal applications might include its use as a lead compound in drug discovery, particularly for targeting specific diseases or conditions.

Industry

In industrial applications, the compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperidin-1-yl)(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone analogs: Compounds with similar structures but different substituents.

    Piperidine derivatives: Compounds featuring the piperidine ring with various functional groups.

    Oxathiin derivatives: Compounds with the oxathiin ring and different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiin-6-yl)methanone

InChI

InChI=1S/C23H25NO4S/c25-23(24-13-11-19(12-14-24)17-18-7-3-1-4-8-18)21-22(20-9-5-2-6-10-20)29(26,27)16-15-28-21/h1-10,19H,11-17H2

InChI Key

KXKKQNBHDHWFNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(S(=O)(=O)CCO3)C4=CC=CC=C4

Origin of Product

United States

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